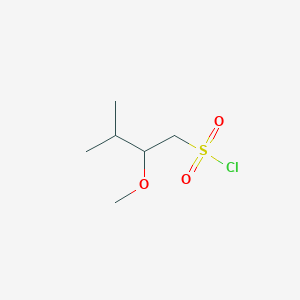
2-Methoxy-3-methylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₃ClO₃S and a molecular weight of 200.69 g/mol . It is a sulfonyl chloride derivative commonly used in various fields of research, including organic synthesis and as a protecting group for alcohols and amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-Methoxy-3-methylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Methoxy-3-methylbutane-1-sulfonic acid+SOCl2→2-Methoxy-3-methylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Methoxy-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-3-methylbutane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
2-Methoxy-3-methylbutane-1-sulfonic acid: Formed by hydrolysis.
科学的研究の応用
2-Methoxy-3-methylbutane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Protecting Group: Used to protect alcohol and amine functionalities during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functionalities.
作用機序
The mechanism of action of 2-Methoxy-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic atoms. The molecular targets include hydroxyl and amino groups in organic molecules, resulting in the formation of sulfonate esters and sulfonamides, respectively.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride derivative with similar reactivity.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used as a protecting group and in organic synthesis.
Benzenesulfonyl Chloride: Used in similar applications but with different reactivity due to the aromatic ring.
Uniqueness
2-Methoxy-3-methylbutane-1-sulfonyl chloride is unique due to its branched alkyl chain and methoxy group, which can influence its reactivity and solubility compared to simpler sulfonyl chlorides. This structural uniqueness can be advantageous in specific synthetic applications where steric hindrance or electronic effects are important.
生物活性
2-Methoxy-3-methylbutane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of interest in various fields including medicinal chemistry and biochemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₆H₁₃ClO₂S. The presence of the sulfonyl chloride functional group enhances its reactivity, allowing it to act as an electrophile in nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Here are some key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active site, thus altering enzyme activity.
- Receptor Binding : It can potentially bind to receptors, modulating signaling pathways that are crucial for cellular responses.
Case Studies and Research Findings
Recent studies have investigated the biological implications of sulfonyl chlorides, including this compound. Below are summarized findings from selected research:
Table 1: Summary of Biological Activities
Applications in Drug Development
The compound's biological activities suggest potential applications in drug development:
- Antimicrobial Agents : Due to its efficacy against bacteria, it may be developed further as an antimicrobial agent.
- Cancer Therapeutics : Its cytotoxic properties indicate that it could be explored for use in cancer therapies.
特性
IUPAC Name |
2-methoxy-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFIPEGMJVMGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













